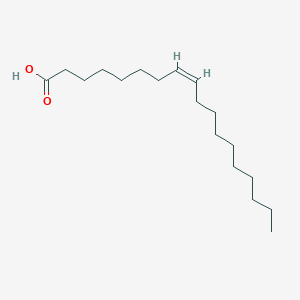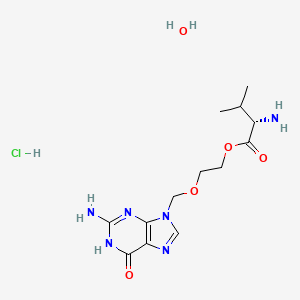
Methomyl-sulfone
Descripción general
Descripción
Methomyl-sulfone is a chemical compound derived from methomyl, a broad-spectrum oxime carbamate pesticide. This compound is known for its role in the degradation pathway of methomyl, contributing to the breakdown and detoxification of this pesticide in the environment .
Mecanismo De Acción
Target of Action
Methomyl-sulfone, a derivative of methomyl, primarily targets the enzyme catalase . Catalase is an enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide, a harmful byproduct of cellular metabolism .
Mode of Action
This compound interacts with its target, catalase, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to an accumulation of hydrogen peroxide within the cell
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of hydrogen peroxide. Under normal conditions, catalase breaks down hydrogen peroxide into water and oxygen, preventing cellular damage. When catalase is inhibited by this compound, hydrogen peroxide accumulates, potentially leading to oxidative stress and damage to cellular components .
Pharmacokinetics
It is known that methomyl, the parent compound, is rapidly absorbed and distributed throughout the body, metabolized, and excreted
Result of Action
The primary result of this compound’s action is the potential induction of oxidative stress within cells due to the accumulation of hydrogen peroxide . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific characteristics of the biological system can all impact the effectiveness of this compound . .
Análisis Bioquímico
Biochemical Properties
Methomyl-sulfone plays a significant role in biochemical reactions, particularly in the degradation pathways of methomyl. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme methionine sulfoxide reductase, which reduces methionine sulfoxide to methionine. This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the expression of genes involved in detoxification and stress response pathways . Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to methionine sulfoxide reductase, facilitating the reduction of methionine sulfoxide to methionine . This binding interaction is essential for the enzyme’s catalytic activity and helps in maintaining cellular redox homeostasis. This compound also inhibits certain cytochrome P450 enzymes, affecting their ability to metabolize other substrates . These interactions contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to the formation of other metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At higher doses, it can cause significant toxicity, leading to adverse effects such as liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of understanding the threshold levels of this compound exposure in different biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and for reducing its potential toxicity. The interaction of this compound with specific enzymes and cofactors also influences metabolic flux and the levels of key metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for assessing its overall impact on biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its intended sites of action . The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methomyl-sulfone can be synthesized through the oxidation of methomyl. This process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where methomyl is oxidized in the presence of a catalyst. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methomyl-sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methomyl under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methomyl.
Substitution: Various substituted sulfones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methomyl-sulfone has several applications in scientific research:
Comparación Con Compuestos Similares
Methomyl-sulfone can be compared with other similar compounds such as:
Propiedades
IUPAC Name |
[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGROKZYIZCLEH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)
![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)





![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)



